molecular formula C26H25ClF2N2O4 B10861930 2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide

2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide

Cat. No.: B10861930
M. Wt: 502.9 g/mol
InChI Key: AYTKLIRWZOGKKZ-AREMUKBSSA-N
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Description

YTP-17 is a compound known for its role as an inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) proteins. This interaction is crucial in the Hippo signaling pathway, which regulates cell proliferation and apoptosis. YTP-17 has shown significant anti-tumor efficacy, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YTP-17 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dihydrobenzofuran core, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of YTP-17 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

YTP-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of YTP-17 with modified functional groups. These derivatives are studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

YTP-17 has a wide range of scientific research applications, including:

Mechanism of Action

YTP-17 exerts its effects by inhibiting the interaction between Yes-associated protein and TEA domain family member proteins. This inhibition disrupts the Hippo signaling pathway, leading to reduced cell proliferation and increased apoptosis. The molecular targets of YTP-17 include the binding sites on Yes-associated protein and TEA domain family member proteins, which are crucial for their interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YTP-17

YTP-17 is unique due to its high potency and oral bioavailability. It has an IC50 value of 4 nanomolar for inhibiting the Yes-associated protein-TEA domain family member protein interaction, making it one of the most potent inhibitors in its class. Additionally, its oral bioavailability allows for convenient administration in preclinical and clinical studies .

Properties

Molecular Formula

C26H25ClF2N2O4

Molecular Weight

502.9 g/mol

IUPAC Name

2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide

InChI

InChI=1S/C26H25ClF2N2O4/c1-30-14-26(15-6-4-3-5-7-15)13-17-20(35-26)12-18(28)23(27)21(17)22-16(25(33)31-2)8-9-19(24(22)29)34-11-10-32/h3-9,12,30,32H,10-11,13-14H2,1-2H3,(H,31,33)/t26-/m1/s1

InChI Key

AYTKLIRWZOGKKZ-AREMUKBSSA-N

Isomeric SMILES

CNC[C@]1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4

Canonical SMILES

CNCC1(CC2=C(C(=C(C=C2O1)F)Cl)C3=C(C=CC(=C3F)OCCO)C(=O)NC)C4=CC=CC=C4

Origin of Product

United States

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